

# Total Synthesis of Bauerine B: A Detailed Laboratory Protocol

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## Compound of Interest

Compound Name:	Bauerine B
CAS No.:	156312-10-6
Cat. No.:	B123299

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This document provides a comprehensive overview and detailed laboratory protocol for the total synthesis of **Bauerine B**, a cytotoxic  $\beta$ -carboline alkaloid. The synthesis follows the convergent strategy developed by Rocca et al., which involves key steps of metalation, Suzuki cross-coupling, and cyclization.[1] This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

## Synthetic Strategy Overview

The total synthesis of **Bauerine B** (7,8-dichloro-9-methyl- $\beta$ -carboline) is achieved through a five-step sequence starting from commercially available 2,3-dichloroaniline. The overall synthetic yield for **Bauerine B** is 41%.[2]

The retrosynthetic analysis reveals a strategy centered on the formation of a biaryl linkage followed by an intramolecular cyclization to construct the  $\beta$ -carboline core. The key disconnection is the C-4a to C-4b bond of the  $\beta$ -carboline, leading back to a 2,2'-diaminobiaryl

precursor. This intermediate is assembled via a Suzuki cross-coupling reaction between a substituted aminophenylboronic acid and an aminopyridine derivative.

Logical Flow of the Synthetic Pathway:

Overall synthetic workflow for Bauerine B.



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Caption: Overall synthetic workflow for **Bauerine B**.

## Quantitative Data Summary

The following table summarizes the quantitative data for each step of the **Bauerine B** synthesis, including reaction yields and key parameters.

Step	Reaction	Starting Material(s)	Product	Reagents	Yield (%)
1	Pivaloylation	2,3-Dichloroaniline	2,3-Dichloro-N-pivaloylaniline (4)	Pivaloyl chloride, Na <sub>2</sub> CO <sub>3</sub>	Not Reported
2	Metalation-Boronation	2,3-Dichloro-N-pivaloylaniline (4)	2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5)	n-BuLi, B(OMe) <sub>3</sub>	65
3	Suzuki Cross-Coupling	Boronic acid (5) and 3-Iodo-2-aminopyridine (6)	2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7)	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Na <sub>2</sub> CO <sub>3</sub>	Good Yield
4	Cyclization	2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7)	7,8-Dichloro- $\beta$ -carboline (2)	Pyridinium chloride	Not Reported
5	N-Methylation	7,8-Dichloro- $\beta$ -carboline (2)	Bauerine B (1)	Methyl iodide, Phase Transfer Catalyst	Very Good Yield
-	Overall	2,3-Dichloroaniline	Bauerine B (1)	-	41

## Detailed Experimental Protocols

### Step 1: Synthesis of 2,3-Dichloro-N-pivaloylaniline (4)

- Procedure: To a solution of 2,3-dichloroaniline in a suitable solvent (e.g., dichloromethane), an aqueous solution of sodium carbonate (10%) is added. The mixture is cooled, and pivaloyl chloride is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield the product.

## Step 2: Synthesis of 2,3-Dichloro-6-(pivaloylamino)phenylboronic Acid (5)

- Procedure: A solution of 2,3-dichloro-N-pivaloylaniline (4) in dry tetrahydrofuran (THF) is cooled to -15 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 6 hours. Trimethyl borate (B(OMe)<sub>3</sub>) is then added, and the reaction is stirred for an additional 2 hours at -15 °C. The reaction is quenched by hydrolysis, and the product is extracted to yield the boronic acid (5).

## Step 3: Suzuki Cross-Coupling to form 2'-Amino-2-(pivaloylamino)-5,6-dichlorobiphenyl (7)

- Procedure: In a degassed solvent system (e.g., toluene/ethanol), 2,3-dichloro-6-(pivaloylamino)phenylboronic acid (5), 3-iodo-2-aminopyridine (6), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>) are combined. An aqueous solution of a base, typically sodium carbonate, is added. The mixture is heated under reflux until the starting materials are consumed (monitored by TLC). After cooling, the product is extracted, purified by chromatography to give the biaryl compound (7).

## Step 4: Cyclization to form 7,8-Dichloro-β-carboline (2)

- Procedure: The biaryl intermediate (7) is heated with pyridinium chloride at reflux for a short period (e.g., 15 minutes). The reaction mixture is then cooled and neutralized with an ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed, and dried to afford 7,8-dichloro-β-carboline (2).

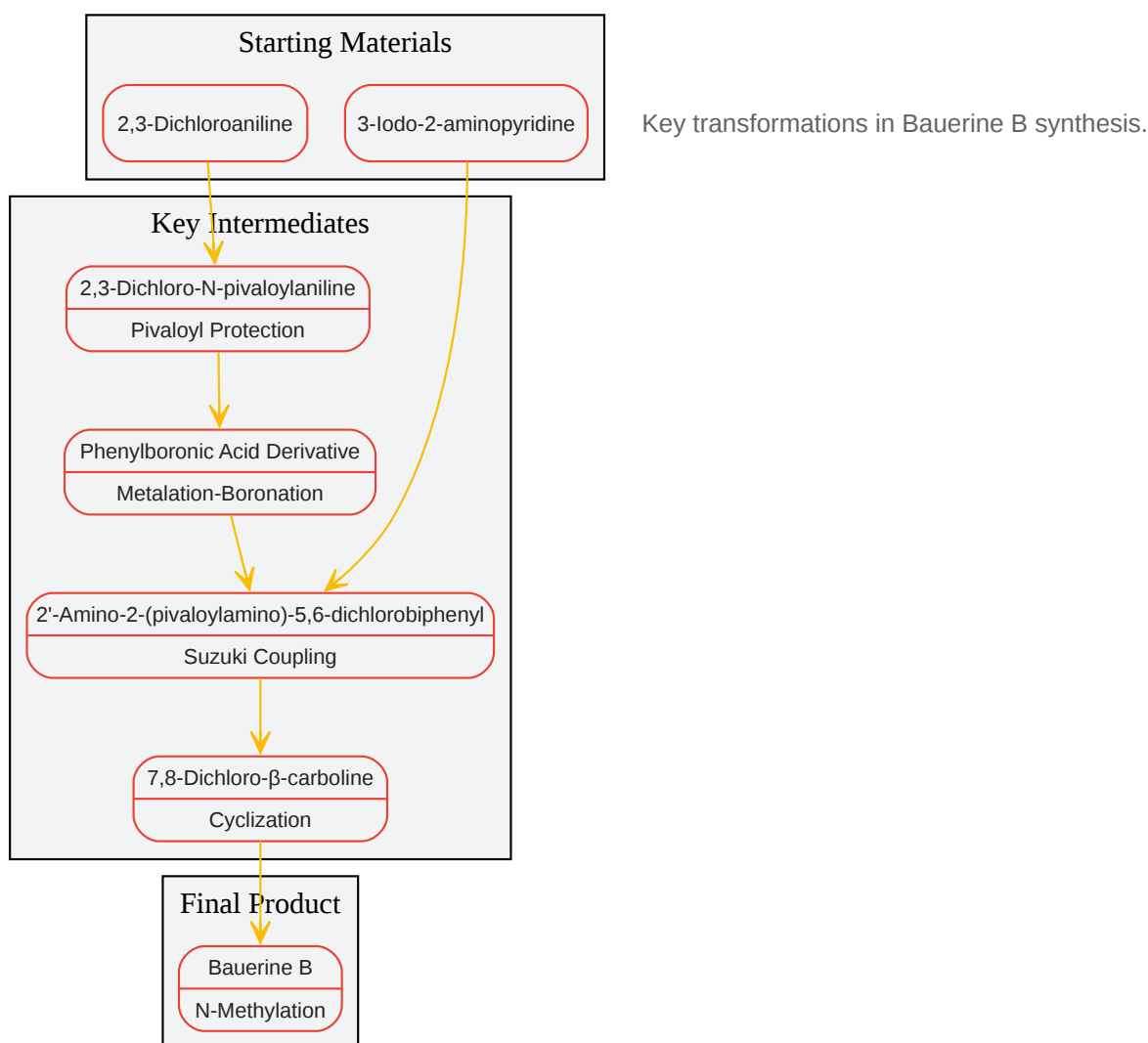
## Step 5: N-Methylation to form Bauerine B (1)

- Procedure: 7,8-Dichloro-β-carboline (2) is dissolved in a suitable solvent system for phase-transfer catalysis. Methyl iodide is added along with a phase-transfer catalyst (e.g., a

quaternary ammonium salt). The reaction is stirred at room temperature until completion. The product, **Bauerine B** (1), is then isolated and purified.

## Signaling Pathway and Logical Relationships

The following diagram illustrates the key transformations and the logical progression of the synthetic route.



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Caption: Key transformations in **Bauerine B** synthesis.

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## References

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